1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Description
1-(6-Phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a phenyl group at the 6-position and an azetidine ring at the 1-position. The azetidine carboxamide moiety is further functionalized with a pyridin-3-ylmethyl group. The compound’s molecular formula is inferred to be C₂₀H₁₈N₆O (based on structural similarity to and ), with a molecular weight of approximately 358.4 g/mol. Its design emphasizes rigidity from the azetidine and pyrimidine rings, which may enhance target selectivity and metabolic stability compared to more flexible scaffolds.
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(22-11-15-5-4-8-21-10-15)17-12-25(13-17)19-9-18(23-14-24-19)16-6-2-1-3-7-16/h1-10,14,17H,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFPPTFHTXRMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as a substituted benzaldehyde, and reacting it with a suitable amine and a formylating agent.
Azetidine ring formation: This could involve cyclization reactions using appropriate reagents and catalysts.
Coupling reactions: The final step might involve coupling the pyrimidine and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Research Findings and Implications
Impact of Substituents on Pharmacological Properties
- Benzyl and Pyridin-2-yl Groups () : The N-benzyl analog exhibits higher lipophilicity (molecular weight: 433.5 g/mol), which may enhance membrane permeability but could also increase off-target interactions .
- Heterocyclic Modifications () : Replacement of pyrimidine with pyridazine () or substitution with pyrazolyl groups () alters electronic properties and steric bulk, likely affecting binding to enzymatic active sites.
Scaffold Flexibility and Target Engagement
- Azetidine vs.
- Morpholine and Benzodioxol Substituents () : These groups are often employed to modulate solubility and metabolic stability. For example, morpholine’s oxygen atom may participate in hydrogen bonding with targets, while benzodioxol could reduce oxidative metabolism .
Biological Activity
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound classified within azetidine carboxamides. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, particularly in the realms of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of 365.4 g/mol. The structure features an azetidine ring, which is known for various biological activities including antibacterial and anticancer properties.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown effectiveness as fibroblast growth factor receptor (FGFR) inhibitors, leading to notable antitumor activity in various cancer models . The compound's structure suggests it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
Case Study:
A specific study evaluated the efficacy of a pyrimidine-based compound in RT112 bladder cancer xenograft models. The findings indicated a marked reduction in tumor size, supporting the hypothesis that similar compounds could be developed into effective anticancer therapies .
Antibacterial Activity
The azetidine ring structure has been associated with antibacterial properties. Compounds with this motif have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus. In vitro studies demonstrated that certain azetidinone derivatives enhanced the efficacy of existing antibiotics .
Table: Antibacterial Efficacy of Azetidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
| Compound C | K. pneumoniae | 15 µg/mL |
Antiviral Activity
Emerging research suggests that azetidine derivatives may also possess antiviral properties. For example, some studies have reported activity against human cytomegalovirus (HCMV) and other viral pathogens . The antiviral mechanism is believed to involve inhibition of viral replication processes.
Case Study:
A recent investigation into non-nucleoside analogues of azetidinone revealed promising results against HCMV, with effective concentrations significantly lower than those required for standard antiviral treatments .
Q & A
How can researchers optimize the synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide to improve yield and purity?
Answer:
Key steps for optimization include:
- Coupling Reactions : Use a base like triethylamine to facilitate the reaction between 6-phenylpyrimidine-4-carbaldehyde and activated carboxylic acid derivatives (e.g., benzoyl chlorides). Solvents such as dichloromethane or THF are ideal for maintaining reaction efficiency .
- Azetidine Ring Formation : Employ Buchwald-Hartwig amination or reductive amination for azetidine ring closure. Catalytic systems like Pd(OAc)₂/Xantphos enhance regioselectivity .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (0–100%) or preparative HPLC for high-purity isolation (>95%) .
What advanced spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Answer:
- NMR Analysis : Use - and -NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and pyridinylmethyl substituents (δ 8.5–9.0 ppm for aromatic protons). Multiplicity patterns distinguish regioisomers .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 388.1764) with <2 ppm mass accuracy. Isotopic peaks for Cl/F-containing analogs require careful deconvolution .
- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine core by analyzing dihedral angles and hydrogen-bonding networks .
How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
Answer:
- Target Selection : Prioritize kinases (e.g., PI3K, mTOR) due to the pyrimidine scaffold’s known affinity. Use recombinant enzymes in ATP-competitive assays .
- Assay Conditions : Optimize substrate concentrations (e.g., ATP at Km values) and include controls (e.g., staurosporine as a positive inhibitor). Measure IC₅₀ values via fluorescence polarization or luminescence .
- Data Validation : Compare inhibition curves across replicates and validate with orthogonal methods like SPR for binding kinetics .
What strategies address contradictions between computational solubility predictions and experimental solubility data for this compound?
Answer:
- Experimental Validation : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4). For low solubility (<10 µM), employ cosolvents (e.g., DMSO ≤1%) or lipid-based formulations .
- Computational Refinement : Adjust Hansen solubility parameters (δ values) using experimental data to improve prediction models like COSMO-RS .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, morpholine) to the azetidine or pyridinylmethyl moieties while monitoring activity trade-offs .
How should structure-activity relationship (SAR) studies be structured to identify critical pharmacophores in this compound?
Answer:
- Core Modifications : Synthesize analogs with varied azetidine substituents (e.g., methyl, fluoro) and pyrimidine ring substitutions (e.g., Cl, CF₃). Test against cellular proliferation assays (e.g., MTT in cancer cell lines) .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., hinge regions of kinases). Validate with alanine scanning mutagenesis .
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and permeability (Caco-2 assays) to prioritize analogs with balanced potency/ADME properties .
What methodologies are recommended for target identification and mechanism-of-action studies?
Answer:
- Chemoproteomics : Use immobilized compound probes in pull-down assays with MS/MS identification of bound proteins (e.g., kinase domains) .
- CRISPR Screening : Perform genome-wide knockouts to identify synthetic lethal targets in compound-treated cells .
- Pathway Analysis : Integrate RNA-seq or phosphoproteomics data to map signaling perturbations (e.g., PI3K/AKT, MAPK pathways) .
How can researchers resolve discrepancies between in vitro potency and in vivo efficacy during preclinical studies?
Answer:
- PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS and correlate with target engagement (e.g., % kinase inhibition). Adjust dosing regimens to maintain C > IC₉₀ .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability for poorly soluble analogs .
- Off-Target Profiling : Screen against panels of GPCRs, ion channels, and CYP450s to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
